molecular formula C19H22ClN3O2 B3492079 5-chloro-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No.: B3492079
M. Wt: 359.8 g/mol
InChI Key: CLCZLSWNRLPIOR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is an organic compound . It has been reported as an intermediate in the synthesis of glyburide . Glyburide is an antidiabetic medication used to treat type 2 diabetes .


Synthesis Analysis

The synthesis of this compound has been reported . It is synthesized from 5-Chloro-2-methoxybenzoic acid and 2-Phenylethylamine . The synthesis process involves a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN2O4S . The molecular weight is 368.84 . The structure includes a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Chemical Reactions Analysis

The compound is involved in free radical reactions . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH).


Physical and Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . It is classified as Combustible Solids under the Storage Class Code 11 .

Safety and Hazards

The compound is classified as Combustible Solids under the Storage Class Code 11 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21-19(24)15-13-14(20)7-8-18(15)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCZLSWNRLPIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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